3-Ethylmorpholine-3-carboxylic Acid

Beschreibung

Structural Significance within the Morpholine (B109124) Carboxylic Acid Class

The structural architecture of 3-Ethylmorpholine-3-carboxylic acid is of considerable interest to medicinal and synthetic chemists. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts a degree of conformational rigidity and favorable solubility properties. The presence of the carboxylic acid group introduces a key functional handle for further chemical modifications and can participate in crucial binding interactions with biological targets. researchgate.net

The defining feature of this particular derivative is the ethyl group at the 3-position, which adds steric bulk and lipophilicity compared to its parent compound, morpholine-3-carboxylic acid. This substitution can significantly influence the molecule's three-dimensional shape and how it interacts with its environment, potentially leading to altered biological activity or improved pharmacokinetic profiles in larger molecules derived from it. The combination of the morpholine ring, the carboxylic acid, and the ethyl group creates a chiral center at the C3 position, meaning the compound can exist as different stereoisomers, a critical consideration in drug design and development.

Overview of Established and Prospective Research Domains for this compound

While dedicated research publications focusing solely on this compound are not abundant, its role as a valuable chemical intermediate and building block is evident from its commercial availability and the broader context of morpholine chemistry. myskinrecipes.com

Established Applications:

The primary established application of this compound is as a versatile intermediate in organic synthesis. myskinrecipes.com Chemical suppliers note its utility in the construction of more complex molecules. This is a common role for morpholine derivatives, which are frequently employed in the synthesis of pharmaceuticals and other specialty chemicals. ijprs.com

Prospective Research Domains:

Based on the known applications of the broader class of morpholine carboxylic acids, several prospective research domains for this compound can be identified:

Medicinal Chemistry and Drug Discovery: The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Derivatives of morpholine carboxylic acids are investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents. ijprs.comresearchgate.net The unique substitution pattern of this compound makes it a candidate for the synthesis of novel therapeutic agents.

Agrochemicals: Morpholine derivatives have also found application in the development of agrochemicals, such as fungicides and herbicides. The structural features of this compound could be incorporated into new pesticide and herbicide discovery programs.

Materials Science: The compound's structure suggests potential use in the development of functional polymers. The morpholine and carboxylic acid moieties can influence the physical and chemical properties of polymeric materials. myskinrecipes.com

Catalysis: As a chiral molecule with coordinating functional groups (amine, ether, carboxylic acid), it has the potential to be used as a ligand in asymmetric catalysis. myskinrecipes.com The development of novel chiral ligands is a significant area of chemical research.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 1519210-56-0 |

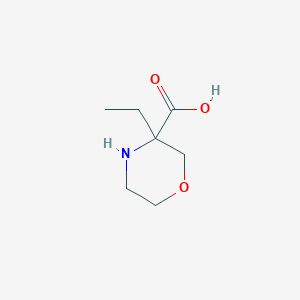

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJZQDDNOFFEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethylmorpholine 3 Carboxylic Acid and Its Analogs

Direct Synthetic Routes to 3-Ethylmorpholine-3-carboxylic Acid

Direct synthesis of the this compound scaffold presents a significant challenge due to the quaternary center at the 3-position. However, established methods for the synthesis of analogous morpholine-3-carboxylic acids can be adapted.

Conventional Synthetic Approaches

Conventional methods for the construction of the morpholine (B109124) ring often rely on the cyclization of β-amino alcohols. A plausible, though not explicitly documented, route to this compound could involve the use of a starting material that already contains the ethyl group at the alpha position to the carboxylic acid.

A general and adaptable approach involves the reaction of 1,2-amino alcohols with suitable electrophiles. For instance, a common strategy is the annulation of 1,2-amino alcohols with chloroacetyl chloride or related carboxylic ester derivatives that have a leaving group alpha to the carbonyl. This typically involves a two-step process to form a morpholinone intermediate, which is subsequently reduced. chemrxiv.org

A more direct, one or two-step, redox-neutral protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide. chemrxiv.orgnih.gov This method has been shown to be effective for a variety of substituted morpholines. chemrxiv.orgnih.gov

Emerging Methodologies for Enhanced Synthesis

Modern synthetic chemistry has seen the advent of methods that offer improvements in yield, selectivity, and environmental impact. For the synthesis of substituted morpholines, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been developed. organic-chemistry.org This approach is particularly useful for creating 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Another innovative approach is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. This method, conducted under continuous flow conditions with an inexpensive organic photocatalyst, allows for the synthesis of various substituted morpholines. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core, particularly at the nitrogen atom, is crucial for modulating its physicochemical properties and for its application in various fields, including medicinal chemistry.

Strategies for N-Substituted Morpholine-3-carboxylic Acids (e.g., N-Boc-3-ethylmorpholine-3-carboxylic Acid)

The introduction of an N-substituent, such as the tert-butoxycarbonyl (Boc) protecting group, is a common strategy in organic synthesis. The resulting N-Boc-3-ethylmorpholine-3-carboxylic acid is a valuable building block for further chemical elaboration. The Boc group provides temporary protection of the nitrogen, allowing for selective reactions at other positions of the molecule. This protecting group can be selectively removed under acidic conditions.

While specific synthetic details for N-Boc-3-ethylmorpholine-3-carboxylic acid are not extensively published in peer-reviewed literature, its commercial availability suggests established, albeit potentially proprietary, synthetic routes. bldpharm.commyskinrecipes.com Generally, the N-Boc group is introduced by reacting the parent morpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A concise synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed from epichlorohydrin, which proceeds without the need for chromatography, allowing for high throughput. researchgate.net A similar strategy could potentially be adapted for the 3-ethyl analog.

Regioselective Functionalization of the Morpholine Ring System

Regioselective functionalization of the morpholine ring allows for the introduction of various substituents at specific positions, which is key to creating a diverse library of compounds. While direct C-H functionalization of the morpholine ring can be challenging, methods have been developed for other heterocyclic systems that could be conceptually applied. For example, transition metal-catalyzed C-H activation has been used for the regioselective functionalization of quinolines. mdpi.com

More established methods for functionalizing the morpholine ring often involve starting with a pre-functionalized precursor. For instance, the synthesis of substituted morpholines can be achieved through a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization. This method provides access to di- and tri-substituted morpholines with good diastereoselectivity. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers

The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical applications. The synthesis of enantiomerically pure this compound would likely involve either the use of a chiral starting material from the chiral pool or an asymmetric catalytic method.

A notable approach for the stereoselective synthesis of morpholine-3-carboxylic acid derivatives is the use of polymer-supported synthesis starting from immobilized amino acids such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. nih.govacs.orgresearchgate.net This solid-phase synthesis allows for the construction of N-alkylated-N-sulfonylated/acylated intermediates, which are then cleaved from the resin to yield the desired morpholine derivatives. The inclusion of triethylsilane during cleavage can lead to the stereoselective formation of the morpholine-3-carboxylic acids. nih.govacs.orgresearchgate.net Stereochemical studies have confirmed the configuration of the newly formed stereocenter. nih.govacs.orgresearchgate.net

An organocatalytic, enantioselective approach has been developed for the synthesis of C2-functionalized morpholines. nih.gov This methodology involves an enantioselective chlorination of an aldehyde, followed by a reductive amination and base-induced cyclization. While this has been demonstrated for C2-substituted morpholines, the principles of organocatalysis could potentially be extended to control the stereocenter at the C3 position. nih.gov

Below is a table summarizing various synthetic strategies for morpholine derivatives that could be adapted for this compound:

| Strategy | Starting Materials | Key Reagents/Conditions | Products | Reference(s) |

| Polymer-Supported Synthesis | Immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH | Trifluoroacetic acid, triethylsilane | Morpholine-3-carboxylic acid derivatives | nih.govacs.orgresearchgate.net |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | 3-substituted morpholines | organic-chemistry.org |

| Redox Neutral Annulation | 1,2-amino alcohols | Ethylene sulfate, tBuOK | Substituted morpholines | chemrxiv.orgnih.gov |

| Organocatalytic Synthesis | Aldehydes, amines with embedded nucleophiles | Organocatalyst, reductive amination | C2-functionalized morpholines | nih.gov |

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product.

A plausible synthetic route to this compound using a chiral auxiliary could involve the diastereoselective alkylation of a chiral morpholinone enolate. Oxazolidinones, popularized by David Evans, are a class of chiral auxiliaries that have been widely used in stereoselective alkylation reactions. wikipedia.org

The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable morpholine-3-carboxylic acid precursor. The resulting N-acyl oxazolidinone can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. This enolate can then be sequentially alkylated. The first alkylation could introduce the ethyl group, followed by a second alkylation to complete the morpholine ring structure or vice versa. The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile (e.g., an ethyl halide) to the opposite face, thus establishing the desired stereochemistry at the C3 position.

Another potential chiral auxiliary is pseudoephedrine. It can be reacted with a carboxylic acid to form a corresponding amide. The α-proton of the carbonyl is then deprotonated to form an enolate, which can undergo diastereoselective alkylation. banglajol.info

The diastereoselectivity of these alkylation reactions is often high, leading to the formation of the desired diastereomer in significant excess. After the alkylation sequence, the chiral auxiliary can be cleaved under hydrolytic conditions to afford the target this compound.

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Oxazolidinone | Benzyl bromide | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |

| Pseudoephedrine | Ethyl iodide | 98:2 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |

| (S,S)-Cyclohexane-1,2-diol | Methyl iodide | 95:5 | Tanaka, K. et al. Org. Lett.2001 , 3, 1913-1915. acs.org |

This table presents representative data from the literature for analogous systems to illustrate the potential effectiveness of the chiral auxiliary approach.

Asymmetric Catalysis in Morpholine-3-carboxylic Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it employs a catalytic amount of a chiral entity to generate a large quantity of the chiral product. Several asymmetric catalytic strategies could be envisioned for the synthesis of this compound.

One such approach is the asymmetric hydrogenation of a dehydro-morpholine precursor. For instance, a suitably substituted 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivative could be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. The catalyst would facilitate the enantioselective addition of hydrogen across the double bond, establishing the chiral center at the C3 position. This method has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities. rsc.orgsemanticscholar.org

Another potential strategy involves a catalytic asymmetric Strecker reaction. This would entail the reaction of a morpholin-3-one with a cyanide source and an amine in the presence of a chiral catalyst to form an α-aminonitrile, which can then be hydrolyzed to the desired this compound.

Furthermore, a tandem hydroamination and asymmetric transfer hydrogenation reaction could be employed. nih.gov This one-pot procedure would involve the titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst with a chiral ligand, such as (S,S)-Ts-DPEN, to yield the chiral morpholine derivative. nih.gov

Table 2: Examples of Asymmetric Catalysis for Heterocycle Synthesis

| Reaction Type | Catalyst/Ligand | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S,S)-f-spiroPhos | Dehydromorpholines | Up to 99% | Zhou, Y.-G. et al. Angew. Chem. Int. Ed.2012 , 51, 4703-4706. |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | Aminoalkynes | >95% | Schafer, L. L. et al. J. Org. Chem.2016 , 81, 8696-8709. |

| Asymmetric Allylic Alkylation | [Mo(allyl)Cl(CO)2(dppe)] | Malonates | >99% | Trost, B. M. et al. J. Am. Chem. Soc.1998 , 120, 1104-1105. acs.org |

This table provides examples of asymmetric catalytic methods that could be adapted for the synthesis of this compound.

Mechanistic Investigations of this compound Synthesis Pathways

The stereochemical outcome of the chiral auxiliary-mediated synthesis of this compound is rationalized by the formation of a rigid, chelated enolate intermediate. In the case of an oxazolidinone auxiliary, deprotonation with a lithium base leads to the formation of a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, along with the steric bulk of the substituent on the oxazolidinone, effectively blocks one face of the enolate.

The alkylating agent, an ethyl halide, then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity. The geometry of the enolate (E or Z) is also crucial in determining the stereochemical outcome. For N-acyl oxazolidinones, the formation of the (Z)-enolate is generally favored.

In asymmetric catalysis, the mechanism of stereoselection is dependent on the specific catalyst and reaction type. For asymmetric hydrogenation, the substrate coordinates to the chiral metal catalyst, forming a diastereomeric intermediate. The chiral ligands on the metal create a chiral environment that favors the addition of hydrogen from a specific face of the double bond, leading to the preferential formation of one enantiomer.

For the tandem hydroamination/asymmetric transfer hydrogenation, mechanistic studies suggest that hydrogen-bonding interactions between the oxygen in the backbone of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. This interaction positions the cyclic imine intermediate in a way that hydride transfer from the catalyst occurs preferentially to one face of the imine.

Chemical Transformations and Reactivity of 3 Ethylmorpholine 3 Carboxylic Acid

Carboxylic Acid Group Derivatization in 3-Ethylmorpholine-3-carboxylic Acid

The derivatization of the carboxylic acid group in this compound is a key aspect of its chemistry, allowing for the synthesis of various esters, amides, and other related compounds. These transformations typically require overcoming the steric hindrance of the tertiary carboxylic acid.

Esterification converts carboxylic acids into esters, which are often valuable intermediates in organic synthesis. chemguide.co.uk For a sterically hindered substrate like this compound, the choice of method is critical.

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. masterorganicchemistry.com This reaction is an equilibrium process, and for sterically hindered acids, it may require prolonged reaction times or harsh conditions to achieve reasonable yields. pressbooks.pub

A more effective approach for hindered acids is the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly well-suited for these substrates. organic-chemistry.org This method proceeds under mild, non-acidic conditions and is known to suppress side reactions, leading to high yields even with sterically demanding acids and alcohols. organic-chemistry.orgorgsyn.org The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Table 1: Common Reagents for Esterification

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Fischer Esterification | An acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol. masterorganicchemistry.com | Alcohol as solvent, strong acid catalyst (e.g., H₂SO₄, HCl), heat. chemguide.co.uk |

| DCC/DMAP (Steglich) | A coupling method where DCC activates the carboxylic acid and DMAP acts as a nucleophilic catalyst. organic-chemistry.org | Aprotic solvent (e.g., CH₂Cl₂), room temperature. orgsyn.org |

| Triphenylphosphine Dibromide | A one-pot protocol for converting carboxylic acids to esters using the reagent, a base, and an alcohol. unc.edu | K₂CO₃, alcohol, room temperature to reflux. unc.edu |

The formation of amides from carboxylic acids and amines is one of the most important reactions in medicinal chemistry. mdpi.com Direct reaction is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is necessary.

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), are commonly used. libretexts.org The reaction proceeds by the carboxylic acid adding to the carbodiimide, forming a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. libretexts.org To improve efficiency and reduce side reactions, especially with less reactive amines or hindered acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine. nih.gov

Table 2: Common Reagents for Amidation

| Reagent Combination | Description | Role of Components |

|---|---|---|

| EDC/HOBt | A widely used set of coupling reagents for forming amide bonds. nih.gov | EDC activates the carboxylic acid; HOBt forms a reactive ester intermediate and suppresses side reactions. nih.gov |

| DCC/DMAP | An effective coupling system, particularly for sterically hindered systems. | DCC is the activating agent; DMAP serves as an acyl transfer catalyst. nih.gov |

| HATU/DIPEA | A modern coupling reagent known for high efficiency and low rates of racemization. | HATU is a uronium-based activator; DIPEA is a non-nucleophilic base. nih.gov |

An acid anhydride (B1165640) is a reactive carboxylic acid derivative characterized by two acyl groups bonded to the same oxygen atom. wikipedia.org Anhydrides are valuable as acylating agents in organic synthesis. nih.gov They can be formed from carboxylic acids through dehydration reactions, often facilitated by strong dehydrating agents or by reacting a carboxylic acid with a more reactive derivative like an acid chloride. nih.govlibretexts.org

For a compound like this compound, a symmetric anhydride could theoretically be formed by treating it with a dehydrating agent. A more common laboratory synthesis involves reacting the carboxylate salt of the acid with an acyl chloride. nih.gov Mixed anhydrides can also be prepared by reacting two different carboxylic acids, though this can lead to a mixture of products. wikipedia.org The reactivity of anhydrides is such that they readily react with nucleophiles like water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.orglibretexts.org

Reactions Involving the Morpholine (B109124) Ring of this compound

The morpholine ring contains a secondary amine, which is the primary site of reactivity on the heterocycle.

The secondary amine nitrogen in the morpholine ring is nucleophilic and represents a key site for derivatization. This allows for the synthesis of a wide array of N-substituted analogs.

N-Alkylation: The nitrogen can be alkylated using alkyl halides through a nucleophilic substitution reaction. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The compound 4-ethylmorpholine-3-carboxylic acid is an example of such an N-alkylated derivative. uni.lu

N-Acylation: The nitrogen can be acylated by reacting it with acid chlorides or acid anhydrides. This forms an amide bond at the N-4 position of the morpholine ring. In the parent molecule, this creates a competition between intramolecular acylation (at the nitrogen) and intermolecular reactions at the carboxylic acid. The reaction outcome can often be controlled by the choice of reagents and reaction conditions, such as pH.

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted tertiary amines.

These N-derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the modulation of its properties for various applications.

Cyclization and Annulation Reactions Incorporating this compound Scaffolds

While specific examples of cyclization and annulation reactions starting directly from this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds allows for the postulation of several potential synthetic routes to form fused bicyclic systems. These reactions are of significant interest as they can lead to novel scaffolds with potential applications in medicinal chemistry and materials science.

One plausible strategy involves the intramolecular condensation of derivatives of this compound. For instance, conversion of the carboxylic acid to an amide, followed by activation and cyclization, could lead to the formation of fused heterocyclic systems. An analogous process is the synthesis of oxazolo[3,2-a]pyrazin-5-ones from the bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols. nih.gov This suggests that a suitably N-substituted 3-ethylmorpholine-3-carboxamide could undergo intramolecular cyclization to yield a fused pyrazinone system.

Another potential avenue for forming fused rings is through reactions that leverage the nitrogen atom of the morpholine ring and a functionalized side chain derived from the carboxylic acid. For example, if the carboxylic acid is converted to a 2-aminoethylamide, an intramolecular cyclization could furnish a piperazinone-fused morpholine.

Furthermore, annulation reactions, where a new ring is formed onto the existing morpholine scaffold, can be envisioned. A [3+3] cyclization–aromatization of a β,γ-dioxobutanoate derivative of the morpholine nitrogen with an amine could potentially lead to fused aromatic systems, a reaction that has been shown to proceed under mild conditions for other amines. rsc.org

The following table outlines potential cyclization and annulation reactions based on transformations of analogous structures.

| Reaction Type | Potential Reactant Derived from this compound | Potential Product Scaffold | Analogous Reaction Reference |

| Intramolecular Amide Condensation | N-(2-hydroxyethyl)-3-ethylmorpholine-3-carboxamide | Oxazolo[3,2-a]pyrazinone derivative | nih.gov |

| Intramolecular Cyclization | 3-Ethyl-3-(2-oxo-2-phenylethyl)morpholine-4-carboxamide | Fused Isoquinolinone derivative | rsc.org |

| [3+3] Annulation | 3-Ethylmorpholine derivative with a β,γ-dioxobutanoate substituent on the nitrogen | Fused Pyridinone derivative | rsc.org |

Investigating Reaction Mechanisms and Intermediates of this compound Transformations

The mechanisms of the potential transformations of this compound are predicated on the fundamental principles of organic reactivity, involving nucleophilic and electrophilic intermediates.

Intramolecular Cyclization Mechanisms:

In a potential intramolecular amide condensation, the carboxylic acid of this compound would first be converted to an amide with an appropriate N-substituent containing a nucleophilic group (e.g., a hydroxyl or an amino group). The subsequent cyclization would likely proceed through the activation of the amide carbonyl, making it more electrophilic. This can be achieved using standard coupling agents or by conversion to a more reactive species like an acyl chloride. The intramolecular nucleophile would then attack the activated carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration or elimination of a leaving group would result in the formation of the new heterocyclic ring.

For instance, in the formation of an oxazolo[3,2-a]pyrazinone scaffold, the proposed mechanism would involve the following key steps:

Amide Formation: Reaction of this compound with an amino alcohol (e.g., serinol) to form the corresponding N-(hydroxyalkyl)amide.

Activation: The amide can be activated under acidic or basic conditions.

Intramolecular Nucleophilic Attack: The hydroxyl group of the N-substituent attacks the amide carbonyl.

Cyclization and Dehydration: Formation of a bicyclic intermediate, followed by the elimination of water to yield the final oxazolo[3,2-a]pyrazin-5-one product. nih.gov

Annulation Reaction Mechanisms:

For a [3+3] annulation reaction, the mechanism would likely involve the formation of an enamine or enolate intermediate from the morpholine derivative. This nucleophilic species would then react with a three-carbon electrophilic component. The subsequent cyclization and aromatization would lead to the fused ring system. The specific intermediates would depend on the reactants and conditions used. For example, in the reaction of a β,γ-dioxobutanoate with an amine, an initial Michael addition is often followed by an intramolecular aldol-type condensation and subsequent elimination to form the aromatic ring. rsc.org

A plausible mechanistic pathway for an intramolecular aldol-type condensation leading to a bicyclic system would involve the formation of an enolate from a dicarbonyl precursor derived from this compound. This enolate would then attack the other carbonyl group intramolecularly, forming a five- or six-membered ring, which is generally favored. youtube.com

The study of these reaction mechanisms and the characterization of their intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of the this compound scaffold.

Applications of 3 Ethylmorpholine 3 Carboxylic Acid in Advanced Chemical Synthesis

Role as a Privileged Building Block in Organic Synthesis

The structure of 3-Ethylmorpholine-3-carboxylic acid, which combines a heterocyclic amine with a carboxylic acid, makes it a valuable and versatile intermediate in organic synthesis. myskinrecipes.com Its bifunctional nature allows it to serve as a cornerstone for constructing more complex molecules. chemimpex.com Carboxylic acids are among the most common functional groups used in directed C-H functionalization reactions, making them a staple in modern organic synthesis. nih.gov

The morpholine (B109124) ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. This is due to its favorable properties, such as improving the solubility and bioavailability of a molecule. chemimpex.comresearchgate.net As a derivative, this compound is an excellent starting material for synthesizing more complex heterocyclic systems. The carboxylic acid moiety can be transformed into a wide array of other functional groups, while the morpholine nitrogen can participate in various coupling reactions. This dual reactivity allows for the modular construction of diverse molecular frameworks relevant to drug discovery. nih.govmdpi.com For instance, derivatives of quinoline-3-carboxylic acid have been extensively studied as inhibitors of protein kinase CK2, demonstrating the therapeutic potential of such substituted heterocyclic carboxylic acids. nih.gov

| Feature | Significance in Synthesis |

| Morpholine Ring | Enhances solubility and bioavailability in potential drug candidates. chemimpex.comchemimpex.com |

| Carboxylic Acid | Can be converted into amides, esters, or alcohols, or used in decarboxylation reactions. nih.govnih.gov |

| Chiral Center (C-3) | Allows for the synthesis of enantiomerically pure compounds, crucial for pharmacological specificity. |

| Secondary Amine | Provides a site for N-alkylation or N-acylation to build molecular complexity. researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient tools in chemical synthesis. wikipedia.org They are prized in medicinal chemistry for rapidly generating libraries of complex molecules. tcichemicals.com

Given its structure, this compound is a prime candidate for use in several types of MCRs. The carboxylic acid function allows it to participate in isocyanide-based reactions like the Passerini reaction (with an aldehyde and an isocyanide) or the Ugi reaction (with an aldehyde, an isocyanide, and a primary amine). wikipedia.org In a Ugi-type reaction, the morpholine's secondary amine could potentially serve as the amine component, leading to the formation of complex peptide-like structures in a single, efficient step. The development of three-component reactions for synthesizing quinoline-4-carboxylic acids and α-arylglycine derivatives highlights the power of MCRs in creating medicinally relevant scaffolds from carboxylic acid building blocks. nih.govbeilstein-journals.org

| MCR Type | Potential Role of this compound | Resulting Scaffold |

| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy Carboxamides wikipedia.org |

| Ugi Reaction | Carboxylic Acid and/or Amine Component | α-Amino Carboxamides wikipedia.org |

| Petasis Reaction | Amine and Carboxylic Acid Component | Substituted Amines beilstein-journals.org |

Contribution to Pharmaceutical Intermediate Development

Pharmaceutical intermediates are the chemical building blocks used to manufacture active pharmaceutical ingredients (APIs). arlifesciences.com The morpholine-carboxylic acid scaffold is a key intermediate in the synthesis of various pharmaceuticals, where it can enhance the efficacy and modify the physicochemical properties of the final drug. chemimpex.comchemimpex.com The carboxylic acid group itself is a feature in approximately 450 drugs, though medicinal chemists often seek to create bioisosteres to improve metabolic stability or membrane diffusion. nih.gov

The structure of this compound is particularly suited for this role. It can be used to introduce the morpholine motif into a larger molecule, which is often done to improve a drug candidate's pharmacokinetic profile. The compound's ethyl group provides steric bulk and a specific three-dimensional structure that can be crucial for binding to a biological target.

Utilization in Materials Science Applications

The application of morpholine derivatives extends beyond pharmaceuticals into materials science. Morpholine-3-carboxylic acid is used as a building block in the synthesis of polymers, where its incorporation can lead to materials with improved properties like enhanced flexibility and durability. chemimpex.com Carboxylic acids, in general, are fundamental to surface chemistry and can act as linkers or surface modifiers in the design of functional materials. researchgate.net The bifunctional nature of this compound could allow it to act as a cross-linking agent or a monomer in polymerization reactions, potentially leading to novel polymers with tailored thermal and mechanical properties.

Catalyst Design and Ligand Development Utilizing this compound Scaffolds

The ability of a molecule to coordinate to metal ions is central to the design of catalysts and ligands. The structure of this compound, containing both a nitrogen atom within the morpholine ring and oxygen atoms in the carboxyl group, makes it an excellent candidate for a chelating agent. chemimpex.com Chelating ligands can bind to a metal center through multiple atoms, forming a stable complex.

This property is crucial in catalysis, where such complexes can facilitate a wide range of chemical transformations with high efficiency and selectivity. chemimpex.com The chiral nature of this compound is particularly advantageous for developing ligands for asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of a chiral product. Furthermore, N-heterocyclic carbene (NHC) precursors, such as certain imidazolium (B1220033) salts, are vital in modern catalysis, and the synthesis of novel heterocyclic structures like substituted morpholines contributes to the toolbox for creating new ligand systems. beilstein-journals.org

Medicinal Chemistry and Pharmacological Investigations of 3 Ethylmorpholine 3 Carboxylic Acid Derivatives

Therapeutic Potential of 3-Ethylmorpholine-3-carboxylic Acid Analogues

The structural motif of morpholine (B109124) is a cornerstone in the development of numerous therapeutic agents. nih.gov Its unique conformation and the presence of both a basic nitrogen and an ether oxygen atom grant it desirable properties, such as improved solubility and the ability to cross the blood-brain barrier, making it a valuable component in CNS-active compounds. nih.govacs.org

Exploration in Drug Discovery Programs

The morpholine ring is a versatile and readily accessible building block in synthetic chemistry, frequently incorporated into lead compounds to enhance potency and refine pharmacokinetic profiles. nih.govijprems.come3s-conferences.org Its derivatives are being explored for a wide array of diseases, including cancer, mood disorders, pain, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.netresearchgate.net For instance, morpholine-containing compounds have been developed as selective inhibitors of the PI3K/mTOR pathway, a critical target in cancer therapy. nih.govresearchgate.net While drug discovery programs specifically centered on this compound are not extensively documented in publicly available research, the established therapeutic relevance of the morpholine core suggests that its analogues are promising candidates for future investigation. nih.govmyskinrecipes.com

General Overview of Pharmacological Activities in Related Carboxylic Acid Derivatives

Analogues and derivatives of morpholine and related carboxylic acids exhibit a broad spectrum of pharmacological activities. ijprems.comresearchgate.net These activities underscore the vast therapeutic potential that could be harnessed from compounds like this compound.

Cytotoxic and Anticancer Activities: Morpholine derivatives have shown significant potential as anticancer agents. researchgate.net For example, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y). nih.govnih.gov Certain compounds in these series, such as AK-3 and AK-10, displayed IC50 values in the low micromolar range and were found to induce apoptosis and inhibit cell proliferation. nih.govnih.gov The mechanism often involves the inhibition of key cellular targets like protein kinases. researchgate.net

Antioxidant and Anti-inflammatory Activities: Several studies have highlighted the antioxidant and anti-inflammatory properties of morpholine derivatives. researchgate.net Some have been shown to protect against lipid peroxidation. nih.gov In the context of inflammation, morpholine-capped β-lactam derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Other research on morpholinopyrimidine derivatives demonstrated a significant reduction in the expression of pro-inflammatory mediators like iNOS and cyclooxygenase-2 (COX-2) in macrophage cells. rsc.org

Anti-HIV Activity: The morpholine scaffold has been instrumental in the design of novel HIV-1 protease inhibitors. nih.govnih.gov Researchers have found that incorporating flexible heterocyclic moieties like morpholine as P2 ligands can enhance activity against drug-resistant HIV-1 variants. nih.govnih.gov Specific carbamate (B1207046) and carbamido inhibitors containing morpholine derivatives have shown superior enzymatic inhibition and antiviral activity compared to established drugs like Darunavir (DRV), particularly against DRV-resistant strains. nih.govnih.gov

Antifungal and Antibacterial Activities: The antimicrobial potential of morpholine derivatives is well-documented. researchgate.net Novel 1,3-thiazine-2-amines featuring a morpholine nucleus have exhibited a varied range of antibacterial activity against strains like S. aureus, E. coli, and P. aeruginosa. tandfonline.com Similarly, certain morpholine derivatives have demonstrated excellent antifungal activity against pathogens such as A. flavus and Rhizopus. tandfonline.comresearchgate.net The mechanism of action for some quinoxaline-2-carboxylic acid derivatives, a related class of heterocyclic compounds, has been identified as DNA damage, highlighting a potential pathway for antimicrobial effects. mdpi.com

Anticoagulant Activity: While direct evidence for the anticoagulant activity of this compound derivatives is limited in the current literature, other heterocyclic compounds are actively investigated for this purpose. For instance, synthetic biscoumarins, which are also heterocyclic compounds, have shown promising anticoagulant effects in in-vivo studies, comparable to the standard drug warfarin. ekb.eg This suggests that heterocyclic structures, in general, can be a fruitful area for the discovery of new anticoagulants.

Interactive Table: Pharmacological Activities of Morpholine Derivatives

| Pharmacological Activity | Derivative Class | Example Compound | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Reference |

|---|---|---|---|---|---|

| Anticancer | Morpholine-substituted quinazoline | AK-10 | MCF-7 (Breast Cancer) | 3.15 µM | nih.govnih.gov |

| Anticancer | Morpholine-substituted quinazoline | AK-3 | A549 (Lung Cancer) | 10.38 µM | nih.govnih.gov |

| Anti-inflammatory | Morpholine-capped β-lactam | Compound 5c | Human iNOS | 72 (Anti-inflammatory ratio) | nih.gov |

| Anti-HIV | Carbamate inhibitor | Compound 23a | HIV-1 Protease | Kᵢ = 0.092 nM | nih.govnih.gov |

| Antibacterial | 1,3-thiazine-2-amine | Compound 28 | S. aureus, B. subtilis, etc. | 6.25-25 µg/mL | tandfonline.com |

| Antifungal | 1,3-thiazine-2-amine | Compound 25 | A. flavus, Mucor, etc. | 6.25-25 µg/mL | tandfonline.com |

| Antihyperlipidemic | Aromatic morpholine derivative | Compound 70 | Squalene Synthase | IC₅₀ = 0.7 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For morpholine derivatives, SAR studies have provided crucial insights into optimizing their therapeutic efficacy. nih.gove3s-conferences.org

Impact of Substituents on Morpholine Ring and Carboxylic Acid Moiety

The nature and position of substituents on both the morpholine ring and any associated moieties, such as a carboxylic acid, profoundly influence the biological activity. e3s-conferences.org

Morpholine Ring Substitutions: The introduction of an alkyl group at the C-3 position of the morpholine ring has been noted to increase anticancer activity. e3s-conferences.org This finding is directly relevant to this compound. Furthermore, studies on mTOR inhibitors have shown that substituents on the morpholine ring, such as a methyl group at position 3 or an ethylene (B1197577) bridge between positions 3 and 5, can enhance selectivity and brain permeability. nih.govacs.org For anticancer activity against certain cell lines, the presence of a halogen-substituted aromatic ring on the morpholine nitrogen was found to be beneficial. e3s-conferences.org

Carboxylic Acid Moiety: The carboxylic acid group itself is a significant pharmacophore. Studies on branched-chain carboxylic acids have shown that the size of the alkyl substituents at the alpha-position to the carboxyl group can dramatically alter the molecule's biological effect, such as its transcriptional profile. nih.gov For quinoline-3-carboxylic acids, converting an ester group to a carboxylic acid was found to enhance selectivity for cancer cells over non-cancerous cells, a strategy aimed at improving the therapeutic index of anticancer agents. nih.gov

Interactive Table: Summary of Structure-Activity Relationship (SAR) Findings

| Molecular Scaffold | Substitution Site | Effect of Substitution | Biological Activity | Reference |

|---|---|---|---|---|

| Morpholine | C-3 Position | Alkyl group substitution increases activity | Anticancer | e3s-conferences.org |

| Morpholine | C-3, C-5 Positions | Bridged morpholine enhances selectivity and CNS penetration | mTOR Inhibition | nih.govacs.org |

| Morpholine-Aromatic Ring | Aromatic Ring | Halogen substitution increases inhibitory action | Anticancer (HepG2) | e3s-conferences.org |

| α-Substituted Carboxylic Acid | α-Carbon | 2- or 3-carbon alkyl chains elicit specific transcriptional profiles | General | nih.gov |

| Quinoline-3-carboxylic Acid | C-3 Position | Conversion of ester to carboxylic acid enhances selectivity | Anticancer | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a compound. The synthesis of morpholine derivatives is often approached with stereoselectivity in mind to produce enantiomerically pure compounds. e3s-conferences.orgresearchgate.net While specific studies on the stereochemical influence of this compound are not available, the principles derived from related structures are applicable. The chiral center at the C-3 position, bearing both an ethyl group and a carboxylic acid, means that its (R) and (S) enantiomers could exhibit significantly different pharmacological profiles.

Investigation of Molecular Targets and Mechanisms of Action

Identifying the molecular targets and understanding the mechanisms through which morpholine derivatives exert their effects is key to their development as therapeutic agents. nih.gov These compounds interact with a diverse range of biological molecules to produce their pharmacological actions. researchgate.net

The primary mechanism often involves the morpholine ring acting as a crucial pharmacophore that can fit into the active site of enzymes or the binding pocket of receptors. nih.gov For instance, the morpholine moiety is an integral component for inhibitors of enzymes like PI3K and mTOR. nih.govresearchgate.net In these cases, the oxygen atom of the morpholine can form critical hydrogen bonds, while the ring itself can participate in hydrophobic interactions. researchgate.net

Interactive Table: Molecular Targets of Morpholine Derivatives

| Pharmacological Activity | Derivative Class | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Anticancer | Morpholine-based quinazolines | - | Induces apoptosis, G1 phase cell cycle arrest | nih.govnih.gov |

| Anticancer | Thieno[3,2-d]pyrimidine derivatives | PI3K/Akt/mTOR pathway | Inhibition of signaling pathway | researchgate.net |

| Anti-inflammatory | Morpholinopyrimidine derivatives | iNOS, COX-2 | Downregulation of pro-inflammatory enzymes | rsc.org |

| Anti-inflammatory | Morpholine-capped β-lactams | iNOS | Inhibition of nitric oxide production | nih.gov |

| Anti-HIV | Morpholine-containing P2 ligands | HIV-1 Protease | Inhibition of viral replication enzyme | nih.govnih.gov |

| Antihyperlipidemic | Aromatic morpholine derivatives | Squalene Synthase (SQS) | Inhibition of cholesterol biosynthesis | nih.gov |

| Antibacterial | Quinoxaline-2-carboxylic acid derivatives | DNA | DNA-damaging agent | mdpi.com |

Enzyme Inhibition Studies

There is no publicly available research data on the enzyme inhibition properties of this compound derivatives.

Receptor Binding Profiling

There is no publicly available research data on the receptor binding profiles of this compound derivatives.

Computational and Theoretical Studies of 3 Ethylmorpholine 3 Carboxylic Acid

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and understanding the electronic nature of 3-Ethylmorpholine-3-carboxylic Acid. These theoretical approaches provide data that is often complementary to experimental findings.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable geometric configuration (the optimized structure). epstem.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's shape. epstem.net

For instance, a DFT study on related heterocyclic carboxylic acids allows for the prediction of key geometric parameters. While specific data for this compound is not available, the expected values can be inferred from similar structures.

Table 1: Predicted Geometric Parameters for a Carboxylic Acid Moiety from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| O=C-O Angle | ~124° |

| C-O-H Angle | ~107° |

Data is illustrative and based on typical values for carboxylic acids studied with DFT.

The method is also used to calculate the total energy of the molecule, which is crucial for comparing the stability of different conformations. epstem.net

Analysis of Charge Distribution and Molecular Orbitals

The distribution of electron density within a molecule is key to understanding its reactivity. Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA) are computational techniques used to assign partial charges to each atom. nih.govchemrxiv.org This analysis can reveal the most electron-rich and electron-deficient sites, which are prone to electrophilic and nucleophilic attack, respectively. For a molecule with both an amine and a carboxylic acid group, the nitrogen and oxygen atoms are expected to carry negative charges, while the adjacent carbon and hydrogen atoms would be more positive. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. quora.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For carboxylic acids, the HOMO is typically localized on the p-orbitals of the carboxyl group, particularly the carbonyl oxygen, while the LUMO is often a π* anti-bonding orbital centered on the C=O bond. quora.com

Table 2: Illustrative Frontier Orbital Energies for a Heterocyclic Carboxylic Acid

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Localized on carboxyl oxygen atoms |

| LUMO | -1.5 | Centered on the C=O π* orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Values are representative and derived from studies on similar molecules like chromone-3-carboxylic acid. nih.gov

Spectroscopic Property Predictions and Correlations

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to interpret and verify experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). epstem.netresearchgate.net These theoretical predictions are highly valuable for assigning signals in complex experimental NMR spectra. nih.gov

Similarly, theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Carboxylic acids, for example, have very characteristic IR absorptions: a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹. pressbooks.pub The morpholine (B109124) ring would show characteristic C-N and C-O stretching vibrations. researchgate.net Comparing the calculated spectrum with the experimental one helps confirm the molecular structure and vibrational mode assignments. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for Carboxylic Acid Group

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) pressbooks.pub |

|---|---|---|

| O-H Stretch | ~3100 | 2500 - 3300 |

| C=O Stretch | ~1725 | 1710 - 1760 |

| C-O Stretch | ~1250 | 1210 - 1320 |

Predicted frequencies are illustrative and typically require scaling to match experimental data.

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule due to its ring structure and substituents. The morpholine ring typically adopts a chair conformation, similar to cyclohexane. quizlet.com However, the presence of the heteroatoms (N and O) and the bulky ethyl and carboxylic acid groups at the C3 position introduces complexity.

Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify its most stable conformations. sapub.org In the chair conformation of the morpholine ring, substituents can be in either an axial or equatorial position. quizlet.com For the ethyl and carboxylic acid groups at C3, four possible chair conformations exist. Computational energy calculations can determine the relative stability of these conformers. Generally, conformations that minimize steric hindrance by placing larger groups in equatorial positions are favored. sapub.org The analysis of dihedral angles and non-bonded interactions helps quantify the strain in each conformation. youtube.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for studying the mechanisms of chemical reactions, providing insights into pathways that are difficult to observe experimentally. mdpi.com For this compound, this could involve studying its synthesis or subsequent reactions.

Transition State Characterization

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier (ΔG‡). mdpi.com DFT calculations are used to locate the geometry of the TS and confirm it by vibrational frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com For example, in a potential cyclization or ring-opening reaction involving the morpholine ring, computational modeling could map out the entire energy profile, including reactants, intermediates, transition states, and products, thereby elucidating the most likely reaction pathway. nih.gov

Energy Landscape Mapping

The energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. Mapping this landscape is crucial for understanding a molecule's flexibility, conformational preferences, and the energy barriers between different stable or metastable states.

In the context of this compound, a comprehensive exploration of its energy landscape would involve systematically altering its rotatable bonds—primarily the ethyl group and the orientation of the carboxylic acid group—and calculating the potential energy for each resulting conformation. This process identifies the low-energy, and therefore most probable, conformations of the molecule in different environments.

Computational techniques such as quantum mechanics (QM) calculations and molecular mechanics (MM) force fields are employed to generate these energy landscapes. For instance, studies on similar small organic molecules, like carboxylic acids, have utilized ab initio quantum mechanical calculations to determine the energetic stability of different conformers. nih.govaip.org These studies often reveal that specific conformations, such as the syn or anti arrangement of the carboxylic acid proton, have distinct energy levels that influence their prevalence. nih.govaip.org

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 75.2 |

| 2 | 180° | 1.50 | 15.5 |

| 3 | -60° | 2.50 | 9.3 |

This table is a hypothetical representation to illustrate the type of data generated from energy landscape mapping studies.

The energy landscape provides a foundational understanding of the molecule's intrinsic properties, which is essential for subsequent computational analyses like molecular docking.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. myskinrecipes.commolbase.com These techniques are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. yunshiji.cn The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies.

For this compound, docking studies would be performed against the active site of a specific protein of interest. The results would highlight the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carboxylic acid moiety could form hydrogen bonds with polar amino acid residues, while the ethyl group might fit into a hydrophobic pocket.

MD simulations can then be used to refine the docked pose and study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.8 |

| Asp184 | Salt Bridge | 3.5 |

| Val57 | Hydrophobic | 4.1 |

| Leu135 | Hydrophobic | 3.9 |

This table provides a hypothetical example of the types of interactions that would be identified through molecular docking studies.

A critical aspect of drug design is to predict how strongly a ligand will bind to its target protein, a quantity known as binding affinity. Various computational methods, often used in conjunction with molecular docking and MD simulations, can estimate this value.

Scoring functions are employed in docking to rank different poses, and these scores can provide a qualitative estimate of binding affinity. yunshiji.cn More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), which are based on MD simulations, can provide more accurate quantitative predictions of the binding free energy.

The predicted binding affinity helps in prioritizing compounds for experimental testing. A lower predicted binding affinity (often represented as a dissociation constant, Kd, or an inhibition constant, Ki) suggests a more potent inhibitor.

Table 3: Estimated Binding Affinities for this compound and Analogs against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted pKi |

| This compound | -8.5 | 7.2 |

| Morpholine-3-carboxylic Acid | -7.2 | 6.1 |

| N-Ethylmorpholine | -5.8 | 4.9 |

This table is a hypothetical representation to illustrate the type of data generated from binding affinity estimation studies.

While no specific computational studies on this compound are publicly available, the methodologies described provide a robust framework for investigating its potential as a biologically active molecule. Such studies would be invaluable in guiding its synthesis, optimization, and experimental validation.

Future Research Directions and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. chemistryjournals.net Future research into 3-Ethylmorpholine-3-carboxylic acid should prioritize the development of environmentally benign synthetic methodologies.

Traditional synthetic routes for morpholine (B109124) derivatives often involve multiple steps and the use of hazardous reagents. chemrxiv.org A greener approach to synthesizing this compound could be inspired by recent advancements in the synthesis of other morpholines. For instance, a one or two-step, redox-neutral protocol using inexpensive and environmentally friendly reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method offers significant environmental and safety benefits over traditional multi-step syntheses that utilize reagents like chloroacetyl chloride and require metal hydride reductions. chemrxiv.org

Future investigations could adapt this methodology, potentially starting from a suitably substituted amino alcohol, to construct the this compound framework. The use of alternative and greener solvents, such as water or ionic liquids, should also be explored to minimize the reliance on volatile organic compounds. chemistryjournals.net Moreover, employing catalytic methods, including biocatalysis or chemocatalysis, could enhance the atom economy and reduce waste generation, aligning with the core tenets of sustainable chemistry. chemistryjournals.neteurjchem.com

| Green Synthesis Strategy | Potential Application to this compound | Anticipated Benefits |

| Redox-Neutral Annulation | Adaptation of the ethylene sulfate methodology with a custom 1,2-amino alcohol precursor. nih.govchemrxiv.org | Reduced number of synthetic steps, avoidance of hazardous reducing agents. chemrxiv.org |

| Alternative Solvents | Utilization of water, ionic liquids, or supercritical fluids as reaction media. chemistryjournals.net | Reduced toxicity and environmental impact compared to traditional organic solvents. |

| Biocatalysis | Enzymatic resolution or synthesis steps to achieve high stereoselectivity. | High efficiency, mild reaction conditions, and biodegradability of catalysts. |

| Flow Chemistry | Continuous flow synthesis for improved safety, scalability, and process control. chemistryjournals.net | Enhanced reaction efficiency and safer handling of reactive intermediates. |

Advanced Applications in Medicinal Chemistry and Drug Delivery

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. researchgate.netresearchgate.netresearchgate.net This is often attributed to the morpholine ring's ability to improve the pharmacokinetic profile of a molecule. researchgate.net Consequently, this compound and its derivatives represent a promising area for future medicinal chemistry research.

The carboxylic acid group can serve as a handle for forming amides, esters, and other functionalities, enabling the creation of libraries of compounds for biological screening. researchgate.net These derivatives could be evaluated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.net For instance, quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Similarly, derivatives of this compound could be designed to target specific enzymes or receptors.

Furthermore, the unique structure of this compound could be leveraged in drug delivery systems. The asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes, is a target for liver-specific drug delivery. publichealthtoxicology.com Quinoline-4-carboxylic acid derivatives have been identified as potent ligands for ASGPR. publichealthtoxicology.com Future research could explore whether derivatives of this compound can also act as ligands for such receptors, enabling targeted delivery of therapeutic agents.

Integration with Materials Science for Novel Functional Entities

The intersection of organic chemistry and materials science offers exciting opportunities for the development of novel functional materials. This compound can be envisioned as a versatile building block in this domain.

The carboxylic acid functionality allows for its incorporation into polymers, potentially imparting unique properties such as improved flexibility and durability. chemimpex.com For example, morpholine-3-carboxylic acid itself is used as a building block in polymer synthesis. chemimpex.com The ethyl group on the nitrogen atom could influence the polymer's solubility and thermal properties.

Moreover, the ability of the morpholine ring and the carboxylic acid to coordinate with metal ions suggests applications in the development of metal-organic frameworks (MOFs) or as ligands in catalysis. chemimpex.commyskinrecipes.com The synthesis of boron-carboxylated dipyrromethene dyes, which can act as photoactivated "cages" for releasing molecules upon light irradiation, has been demonstrated with morpholine-containing structures. acs.org This points towards the potential use of this compound derivatives in creating photoresponsive materials.

| Potential Application Area | Role of this compound | Example of Related Research |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. chemimpex.com | Morpholine-3-carboxylic acid as a building block for polymers with enhanced properties. chemimpex.com |

| Metal-Organic Frameworks (MOFs) | Organic linker to create porous materials for gas storage or catalysis. | Use of carboxylic acid-functionalized heterocycles as linkers in MOF synthesis. |

| Functional Dyes | Component of photoresponsive or fluorescent materials. | Incorporation of a morpholine group in photoactivated fluorescent molecules. acs.org |

| Catalysis | Ligand for metal catalysts to influence selectivity and activity. myskinrecipes.com | Use of morpholine derivatives as ligands in catalytic systems. myskinrecipes.com |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of new molecules and materials. For this compound, a synergistic approach would be highly beneficial.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences, electronic properties, and reactivity of the molecule. researchgate.net This can provide insights into its behavior in different chemical environments and guide the design of new synthetic routes and functional derivatives. For example, computational studies on N-methylmorpholine and N-ethylmorpholine have been used to determine their thermochemical properties, which are crucial for understanding their stability and reactivity. researchgate.net

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. researchgate.netajchem-a.com This can help to prioritize which compounds to synthesize and test experimentally, saving time and resources. Such in silico screening has been successfully used to identify potential ligands for the ASGPR. publichealthtoxicology.com The combination of computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for discovery.

Exploration of Uncharted Reactivity Profiles and Biological Potentials

The unique combination of a tertiary amine, an ether, and a carboxylic acid within a constrained cyclic system suggests that this compound may exhibit novel reactivity and biological properties.

The relative reactivity of carboxylic acid derivatives is well-established, with the carboxylate group being one of the least reactive towards nucleophilic acyl substitution. libretexts.org However, the neighboring heteroatoms in the morpholine ring could influence the reactivity of the carboxylic acid at position 3. Future studies should systematically investigate the reactivity of this compound in a variety of chemical transformations.

The biological potential of this specific molecule remains largely unexplored. While the general biological activities of morpholine derivatives are known, the specific contribution of the 3-ethyl and 3-carboxylic acid substitution pattern is yet to be determined. researchgate.netresearchgate.netnih.gov For instance, L-thiomorpholine-3-carboxylic acid, a related compound, has been shown to exhibit cytotoxicity through bioactivation by L-amino acid oxidase. nih.gov It would be intriguing to investigate whether this compound undergoes similar metabolic activation or possesses other unique biological activities. The development of stereoselective syntheses would also be crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov

Q & A

Q. What methodologies are effective for studying the compound’s degradation products in environmental matrices?

- Methodological Answer: Utilize high-resolution tandem mass spectrometry (HRMS/MS) with fragmentation patterns to identify degradation byproducts. For environmental samples, employ solid-phase extraction (SPE) using C18 cartridges followed by LC-TOF/MS analysis. Quantify trace metabolites via isotope dilution (e.g., ¹³C-labeled internal standards) .

Q. How can this compound be functionalized for use in peptide mimetics or prodrugs?

- Methodological Answer: Perform esterification (e.g., ethyl ester formation via Fischer-Speier reaction) to enhance lipophilicity. For peptide coupling, activate the carboxylic acid group using HATU/DIPEA in DMF, followed by reaction with primary amines (e.g., glycine ethyl ester) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.